molecular formula C5H6BrNOS B1273697 4-Bromo-2-ethoxythiazole CAS No. 240816-34-6

4-Bromo-2-ethoxythiazole

Cat. No. B1273697
M. Wt: 208.08 g/mol
InChI Key: WWAHHXIZNAPEBY-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxythiazole is a chemical compound that is part of the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the bromo and ethoxy substituents on the thiazole ring suggests that this compound could be a versatile intermediate in organic synthesis, potentially useful for constructing more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of related thiazole compounds has been explored in several studies. For instance, a method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate, which upon cyclization with thioureas affords the desired product in high yields . Although this method does not directly pertain to 4-Bromo-2-ethoxythiazole, it provides insight into the synthetic routes available for bromo- and ethoxy-substituted thiazoles.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic and computational methods. For example, the experimental and theoretical characterization of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, was performed using X-ray crystallography, FT-IR spectroscopy, and quantum mechanical studies . These techniques can be applied to 4-Bromo-2-ethoxythiazole to determine its molecular geometry, electronic structure, and potential energy surface.

Chemical Reactions Analysis

The reactivity of bromo-substituted thiazoles is highlighted in the synthesis of poly-substituted 1,2,3-triazoles. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base leads to regioselective alkylation, and subsequent Suzuki cross-coupling reactions provide an efficient route to trisubstituted triazoles . This demonstrates the potential of bromo-substituted compounds like 4-Bromo-2-ethoxythiazole to participate in cross-coupling reactions, which are pivotal in modern synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate reveal insights into the intermolecular interactions that dictate the compound's solid-state properties . Similar analyses could be applied to 4-Bromo-2-ethoxythiazole to understand its behavior in different phases and under various conditions.

Scientific Research Applications

Summary of the Application

4-Bromo-2-ethoxythiazole has been used in the synthesis of a tetra-substituted imidazole derivative . This derivative has been examined for its antimicrobial potential .

Methods of Application or Experimental Procedures

The tetra-substituted imidazole was synthesized from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate using the Debus–Radziszewski method . This compound was then used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .

Results or Outcomes

The compounds were evaluated for their anti-bacterial potential against different strains of bacteria . Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .

Safety And Hazards

The safety information for 4-Bromo-2-ethoxythiazole includes several hazard statements such as H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing and using personal protective equipment as required .

properties

IUPAC Name

4-bromo-2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAHHXIZNAPEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376856
Record name 4-Bromo-2-ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxythiazole

CAS RN

240816-34-6
Record name 4-Bromo-2-ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-ethoxy-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
… For step 3, 4-bromo-2-ethoxythiazole was used as the cross-coupling partner. H NMR (CDCl 3 ) δ 1.21 (s, 9H), 1.25 (s, 6H), 1.43 (t, 3H), 2.34 (s, 3H), 3.32 (s, 2H), 4.48 (q, 2H), 5.20 (s, 2H…
Number of citations: 60 pubs.acs.org
J Xu - 2022 - dspace.mit.edu
Chapter 1: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. The Pd-catalyzed cross-coupling of thiols with …
Number of citations: 0 dspace.mit.edu

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